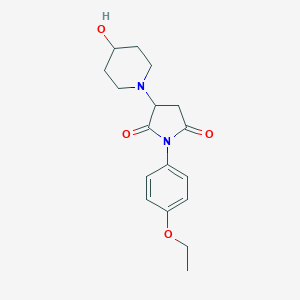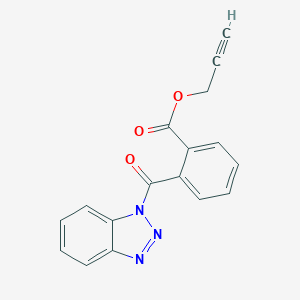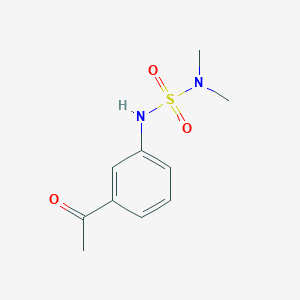
1-(4-methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide is a member of pyrrolidines.
Aplicaciones Científicas De Investigación
Structural and Conformational Analysis
- Structure and Conformation Studies: The crystal structure and molecular conformation of a solvated derivative of this compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, have been studied. These studies are significant in understanding the potential antineoplastic properties of such compounds, with insights gained from X-ray analysis and molecular orbital methods (Banerjee et al., 2002).
Chemical Synthesis and Reactions
- Novel Compounds Synthesis: Research includes the synthesis of novel annulated products from derivatives of this compound. Such syntheses are essential for developing new chemical entities with potential applications in pharmaceuticals and materials science (Deady & Devine, 2006).
Anticonvulsant Properties
- Anticonvulsant Enaminones: Studies on anticonvulsant enaminones, including derivatives of this compound, provide insights into their potential therapeutic applications in treating epilepsy and related disorders (Kubicki et al., 2000).
Diuretic and Hypertension Applications
- Diuretic Properties: Investigations into polymorphic modifications of related compounds have revealed strong diuretic properties, suggesting potential use in hypertension treatments (Shishkina et al., 2018).
Antifungal and Insecticidal Activities
- Antifungal Activity: Synthesis of new pyrido[2,3-d]pyrimidines derivatives, including this compound, shows significant antifungal activities, expanding the scope of its applications in antifungal research (Hanafy, 2011).
- Insecticidal Properties: Research on pyridine derivatives demonstrates strong insecticidal activities, including against common agricultural pests (Bakhite et al., 2014).
Potential Anti-HIV Applications
- Anti-HIV Research: A derivative, 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, has been identified as a potential non-nucleoside reverse transcriptase inhibitor for HIV-1, suggesting applications in antiviral therapy (Tamazyan et al., 2007).
Antidiabetic Potential
- Antidiabetic Screening: Novel dihydropyrimidine derivatives related to this compound have been synthesized and screened for antidiabetic activity, showing potential in diabetes treatment (Lalpara et al., 2021).
Propiedades
Fórmula molecular |
C18H19N3O3 |
|---|---|
Peso molecular |
325.4g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c1-12-7-8-19-16(9-12)20-18(23)13-10-17(22)21(11-13)14-3-5-15(24-2)6-4-14/h3-9,13H,10-11H2,1-2H3,(H,19,20,23) |
Clave InChI |
NEKXUHCIYIJSRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC(=NC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Solubilidad |
48.8 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B389390.png)
![Dimethyl 2-[6-ethoxy-2,2-dimethyl-1-(2-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B389391.png)

![3'-(3,4-dimethylphenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B389394.png)

![N,N'-bis(2,4-dimethylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B389396.png)
![11-[2-(benzyloxy)phenyl]-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389397.png)
![4-hydroxy-3-(4-methoxybenzoyl)-5H-spiro[furan-2,2'-indene]-1',3',5-trione](/img/structure/B389399.png)
![7-tert-butyl-2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B389401.png)
![2-Methyl-5-({2,4,6-trimethyl-3-[(5-methyl(1,3,4-thiadiazol-2-ylthio))methyl]ph enyl}methylthio)-1,3,4-thiadiazole](/img/structure/B389403.png)
![Ethyl 5-[(4-methoxyphenyl)carbamoyl]-4-methyl-2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B389404.png)

![N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-chlorobenzamide](/img/structure/B389408.png)
![2-{4-[4-nitro-2-(trifluoromethyl)phenoxy]-3-methoxybenzylidene}-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B389409.png)